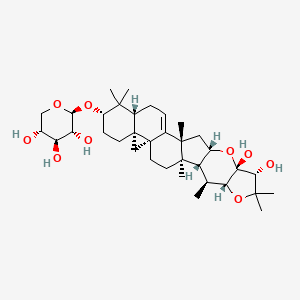
Cimiaceroside A
概要
説明
Cimiaceroside A is a triterpenoid compound . It is a high-purity natural product derived from the roots of Cimicifuga acerina . Its molecular formula is C35H54O9 and it has a molecular weight of 618.8 g/mol .
Molecular Structure Analysis
Cimiaceroside A has a complex molecular structure with a molecular formula of C35H54O9 . The structure is characterized by a high density of functional groups and a diverse array of molecular structures .Physical And Chemical Properties Analysis
Cimiaceroside A is a powder . Its physicochemical properties such as solubility, permeability, and other absorption, distribution, metabolism, elimination, and toxicological (ADMET) properties are not explicitly mentioned in the search results .科学的研究の応用
Neuroprotective Effects in Cerebral Ischemia-Reperfusion Injury
Asiaticoside, an extract from Centella asiatica which contains Cimiaceroside A, demonstrated protective effects against cerebral ischemia-reperfusion injury in rats. This was achieved through the modulation of the NOD2/MAPK/NF-κB signaling pathway, leading to reduced cell apoptosis, inflammation, and oxidative stress levels (Zhang et al., 2020).
Development of New Triterpene Glycosides
Research on Cimicifuga foetida led to the isolation of new triterpene diglycosides, including cimiaceroside C. These compounds were identified through spectral data and chemical reactions, contributing to the development of new natural products with potential medicinal applications (Sun et al., 2008).
Inhibition of Mitochondrial Apoptosis
In a rat model of cardiac arrest, therapeutic hypothermia was found to inhibit mitochondrial apoptosis, which is a crucial aspect of neuroprotection. This process is likely influenced by various compounds, including Cimiaceroside A, known for their effects on cellular and mitochondrial functions (Wu et al., 2017).
Anticomplementary Activity
Cycloartane-type triterpene glycosides, including Cimiaceroside B, isolated from the rhizomes of Cimicifuga heracleifolia, showed significant anticomplementary activity. This implies potential therapeutic applications in conditions where the complement system plays a role (Lee et al., 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
(2S,3R,4S,5R)-2-[[(1R,5R,7S,10R,12R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacos-2-en-7-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O9/c1-17-23-19(43-35(40)26(17)44-30(4,5)28(35)39)14-32(7)21-9-8-20-29(2,3)22(42-27-25(38)24(37)18(36)15-41-27)10-11-33(20)16-34(21,33)13-12-31(23,32)6/h9,17-20,22-28,36-40H,8,10-16H2,1-7H3/t17-,18+,19-,20-,22-,23-,24-,25+,26+,27-,28+,31+,32-,33+,34-,35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWXCVINJBVOAI-NMOPOQBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C2(CCC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)C)C)OC8(C1OC(C8O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2(CC[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O[C@]8([C@@H]1OC([C@H]8O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cimiaceroside A | |
CAS RN |
210643-83-7 | |
| Record name | Cimiaceroside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210643837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CIMIACEROSIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJX35XW32G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin and structural characterization of Cimiaceroside A?
A: Cimiaceroside A is a novel 9,19-cyclolanostane-type triterpene xyloside first isolated from the rhizomes of the Cimicifuga racemosa plant. [] Its structure comprises a complex ring system with multiple functional groups, including hydroxyl, acetoxy, and epoxy groups. [, ] The molecular formula is C36H56O11. [] Structural elucidation was achieved using 1D and 2D NMR experiments and high-resolution electrospray ionization Fourier transformation mass spectrometry (HRESIFTMS). []
Q2: What are the key structural features of Cimiaceroside A revealed by its spectroscopic data?
A: The spectroscopic data, particularly the circular dichroism (CD) spectrum, reveals Cimiaceroside A's cycloart-7-ene triterpene core structure. [] The strong negative maxima at 214–217 nm in the CD spectrum are characteristic of this structural class, as observed in related compounds like cimicifugoside and bugbanoside A. [] This core structure, confirmed through NMR analysis, forms the basis for understanding its potential biological activity.
Q3: Have any studies explored the potential biological activity of Cimiaceroside A?
A: While the isolation and structural characterization of Cimiaceroside A have been reported, [, ] there is limited research specifically focusing on its biological activity or potential therapeutic applications. Further research is needed to explore its interactions with biological targets and assess its potential benefits.
Q4: How does Cimiaceroside A compare structurally to other compounds isolated from Cimicifuga species?
A: Cimiaceroside A shares structural similarities with other cycloartane triterpene glycosides found in Cimicifuga species, such as cimigenol-3-O-β-D-xylpyranoside, actein, and cimiaceroside B. [, ] These compounds often differ in the presence and position of various functional groups, such as acetyl, hydroxyl, and methylmalonyl groups. [, ] Despite these variations, the shared core structure suggests potential similarities in their biosynthetic pathways and potential biological activities.
Q5: What are the implications of the structural similarities between Cimiaceroside A and other Cimicifuga compounds?
A: The structural similarities suggest that Cimiaceroside A might exhibit biological activities similar to other Cimicifuga compounds. For example, compounds like actein and 26-deoxyactein have shown anti-inflammatory and anti-tumor activities. [, ] While further research is necessary, these structural relationships offer a starting point for investigating the potential therapeutic benefits of Cimiaceroside A.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



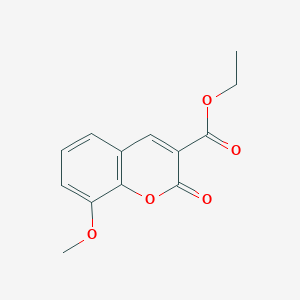

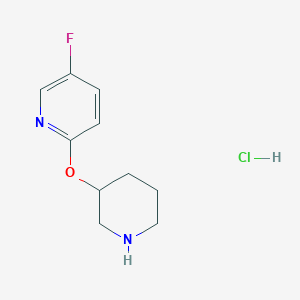


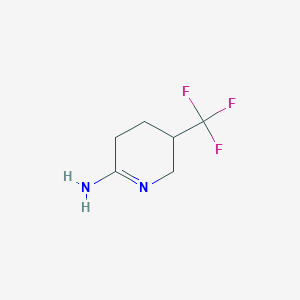

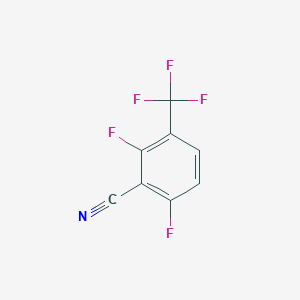



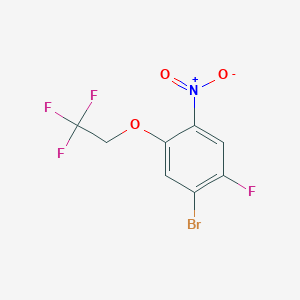
![7-Iodo-5-[(trifluoromethyl)thio]-1,3-benzoxazole](/img/structure/B3031181.png)
